molecular formula C15H14Cl2N2O4S B2463965 1-[(2,6-Dichlorophenyl)sulfonyl]-4-(2-furoyl)piperazine CAS No. 670272-49-8

1-[(2,6-Dichlorophenyl)sulfonyl]-4-(2-furoyl)piperazine

Cat. No.: B2463965
CAS No.: 670272-49-8
M. Wt: 389.25
InChI Key: ZOLRTPVBFRAWEJ-UHFFFAOYSA-N
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Description

1-[(2,6-Dichlorophenyl)sulfonyl]-4-(2-furoyl)piperazine is a chemical compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a 2,6-dichlorophenylsulfonyl group and a 2-furoyl group. Its molecular formula is C15H14Cl2N2O4S.

Preparation Methods

The synthesis of 1-[(2,6-Dichlorophenyl)sulfonyl]-4-(2-furoyl)piperazine typically involves multiple steps, including the preparation of intermediate compounds. The synthetic route often starts with the preparation of 2,6-dichlorophenylsulfonyl chloride, which is then reacted with piperazine to form 1-[(2,6-dichlorophenyl)sulfonyl]piperazine. This intermediate is further reacted with 2-furoyl chloride under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-[(2,6-Dichlorophenyl)sulfonyl]-4-(2-furoyl)piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and furoyl groups.

    Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed to yield the corresponding sulfonic acid and furoic acid derivatives

Scientific Research Applications

1-[(2,6-Dichlorophenyl)sulfonyl]-4-(2-furoyl)piperazine has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of 1-[(2,6-Dichlorophenyl)sulfonyl]-4-(2-furoyl)piperazine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. The pathways involved may include inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .

Comparison with Similar Compounds

1-[(2,6-Dichlorophenyl)sulfonyl]-4-(2-furoyl)piperazine can be compared with other similar compounds, such as:

    1-[(2,6-Dichlorophenyl)sulfonyl]piperazine: Lacks the furoyl group, which may result in different biological activities.

    1-[(2,6-Difluorophenyl)sulfonyl]-4-(2-furoyl)piperazine: The presence of fluorine atoms instead of chlorine can significantly alter its chemical properties and biological activities.

    1-[(2,6-Dichlorophenyl)sulfonyl]-4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazine: Contains a benzodioxin group, which may enhance its pharmacological profile

Properties

IUPAC Name

[4-(2,6-dichlorophenyl)sulfonylpiperazin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N2O4S/c16-11-3-1-4-12(17)14(11)24(21,22)19-8-6-18(7-9-19)15(20)13-5-2-10-23-13/h1-5,10H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOLRTPVBFRAWEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CO2)S(=O)(=O)C3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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